Cholecystokinin (27-32)-amide: A Technical Guide to its Function as a Cholecystokinin Receptor Antagonist
Cholecystokinin (27-32)-amide: A Technical Guide to its Function as a Cholecystokinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (27-32)-amide, a hexapeptide fragment of cholecystokinin (CCK), primarily functions as a competitive antagonist at cholecystokinin receptors. Its biological activity is notably dependent on the tissue and species, exhibiting properties ranging from a full antagonist to a partial agonist. This technical guide provides an in-depth analysis of the function of Cholecystokinin (27-32)-amide, including its interaction with CCK receptors, its impact on intracellular signaling pathways, and detailed methodologies for its experimental investigation. Quantitative data on its binding affinity and potency are presented, alongside standardized protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its molecular pharmacology.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, mediating its effects through two G-protein coupled receptors: the CCK-A (CCK1) and CCK-B (CCK2) receptors.[1] These receptors are involved in a myriad of physiological processes, including pancreatic enzyme secretion, gallbladder contraction, satiety signaling, anxiety, and pain perception.[2] Cholecystokinin (27-32)-amide, also known as CCK-6, is a C-terminal fragment of CCK that has been identified as a modulator of CCK receptor activity.[3] This document serves as a comprehensive technical resource on the function and experimental characterization of Cholecystokinin (27-32)-amide.
Molecular Function and Receptor Interaction
Cholecystokinin (27-32)-amide acts as a competitive antagonist at CCK receptors, although its pharmacological profile can vary.[3][4] In dispersed acini from guinea pig pancreas, it functions as a full antagonist, inhibiting CCK-stimulated amylase secretion without intrinsic stimulatory activity. Conversely, in pancreatic acini from mice or rats, Cholecystokinin (27-32)-amide displays partial agonist activity, capable of stimulating amylase secretion, albeit to a lesser extent than the full agonist CCK-8.
The binding affinity of Cholecystokinin (27-32)-amide and its derivatives to CCK receptors has been quantified in various studies. The available data indicates a generally lower affinity compared to potent, selective antagonists.
Quantitative Data
The following tables summarize the available quantitative data for Cholecystokinin (27-32)-amide and its derivatives.
Table 1: Receptor Binding Affinity
| Compound | Receptor/Cell Line | Radioligand | Assay Type | IC50 (nM) | Citation |
| CBZ-CCK(27-32)-NH2 | SCLC Cells (likely CCK-B) | ¹²⁵I-CCK-8 | Competitive Binding | 100,000 | [5] |
Note: SCLC stands for Small Cell Lung Cancer. The high IC50 value suggests a low binding affinity.
Table 2: Functional Potency
| Compound | Tissue/Cell Type | Assay | Effect | Potency | Citation |
| Cholecystokinin (27-32)-amide | Guinea Pig Pancreatic Acini | Amylase Secretion | Antagonist | - | |
| Cholecystokinin (27-32)-amide | Mouse/Rat Pancreatic Acini | Amylase Secretion | Partial Agonist | - | |
| Cholecystokinin (27-32)-amide | SCLC Cells | Intracellular Ca²⁺ Mobilization | Inactive (no elevation) | - |
Signaling Pathways
CCK receptors are coupled to the Gq alpha subunit of heterotrimeric G-proteins.[1] Agonist binding initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). As a competitive antagonist, Cholecystokinin (27-32)-amide blocks the binding of CCK to its receptor, thereby inhibiting the initiation of this signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity of Cholecystokinin (27-32)-amide for CCK receptors.
Materials:
-
Cell membranes expressing CCK-A or CCK-B receptors
-
Radioligand (e.g., ¹²⁵I-CCK-8)
-
Unlabeled Cholecystokinin (27-32)-amide
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of unlabeled Cholecystokinin (27-32)-amide in binding buffer.
-
In a 96-well plate, add a constant concentration of radioligand to each well.
-
Add the serial dilutions of unlabeled Cholecystokinin (27-32)-amide to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled CCK-8.
-
Calculate the IC50 value by non-linear regression analysis of the competition curve.
Amylase Release Assay from Pancreatic Acini
This protocol describes a functional assay to measure the effect of Cholecystokinin (27-32)-amide on amylase secretion from isolated pancreatic acini.
Materials:
-
Isolated pancreatic acini
-
Krebs-Ringer-HEPES (KRH) buffer
-
CCK-8 (agonist)
-
Cholecystokinin (27-32)-amide
-
Amylase activity assay kit
-
Spectrophotometer
Methodology:
-
Isolate pancreatic acini from guinea pig, rat, or mouse.
-
Pre-incubate the acini in KRH buffer.
-
For antagonist studies, add varying concentrations of Cholecystokinin (27-32)-amide to the acini and incubate for a short period.
-
Add a fixed concentration of CCK-8 to stimulate amylase release. For partial agonist studies, add varying concentrations of Cholecystokinin (27-32)-amide alone.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Terminate the incubation by centrifugation to pellet the acini.
-
Collect the supernatant containing the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.
-
Express amylase release as a percentage of the total cellular amylase content.
Intracellular Calcium Measurement
This protocol details the measurement of intracellular calcium mobilization to assess the antagonistic effect of Cholecystokinin (27-32)-amide.
Materials:
-
Cultured cells expressing CCK receptors (e.g., SCLC cells)
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
CCK-8 (agonist)
-
Cholecystokinin (27-32)-amide
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Methodology:
-
Load the cells with Fura-2 AM by incubating them with the dye in HBSS.
-
Wash the cells to remove extracellular dye.
-
Place the cells in the fluorescence measurement instrument.
-
Establish a baseline fluorescence reading.
-
Add Cholecystokinin (27-32)-amide to the cells and incubate.
-
Add CCK-8 to stimulate an increase in intracellular calcium.
-
Continuously record the fluorescence emission at two excitation wavelengths (typically 340 nm and 380 nm).
-
Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.
Conclusion
Cholecystokinin (27-32)-amide is a valuable research tool for investigating the physiological and pathological roles of the cholecystokinin system. Its function as a competitive antagonist, with noted species and tissue-specific partial agonism, allows for the nuanced dissection of CCK receptor-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and characterize this important peptide fragment in their studies. Further research is warranted to delineate its precise binding affinities at CCK-A and CCK-B receptors and to explore its potential therapeutic applications.
References
- 1. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. researchgate.net [researchgate.net]
- 5. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
